Product packaging for Ethyl dimethyl phosphate(Cat. No.:CAS No. 10463-05-5)

Ethyl dimethyl phosphate

Cat. No.: B084799
CAS No.: 10463-05-5
M. Wt: 154.1 g/mol
InChI Key: JQVXMIPNQMYRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl dimethyl phosphate is an organophosphate compound of interest in scientific research. Organophosphates are studied for their role as chemical intermediates and their biological activity. Some organophosphates act as acetylcholinesterase inhibitors, leading to acetylcholine accumulation and disrupted neurotransmission, a mechanism studied in toxicology and neuroscience . Research applications for related organophosphate compounds include their use as flame retardants, plasticizers, and preignition additives . This product, this compound, is provided as a high-purity material for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B084799 Ethyl dimethyl phosphate CAS No. 10463-05-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10463-05-5

Molecular Formula

C4H11O4P

Molecular Weight

154.1 g/mol

IUPAC Name

ethyl dimethyl phosphate

InChI

InChI=1S/C4H11O4P/c1-4-8-9(5,6-2)7-3/h4H2,1-3H3

InChI Key

JQVXMIPNQMYRPE-UHFFFAOYSA-N

SMILES

CCOP(=O)(OC)OC

Canonical SMILES

CCOP(=O)(OC)OC

Other CAS No.

10463-05-5

solubility

3.24 M

Synonyms

DIMETHYLETHYLPHOSPHATE

Origin of Product

United States

Synthetic Methodologies for Ethyl Dimethyl Phosphate and Analogues

Direct Esterification Routes and Reaction Conditions

Direct esterification methods involve the formation of the phosphate (B84403) ester bond through the reaction of an alcohol with a phosphorus-containing precursor. These are among the most common and straightforward approaches for synthesizing both symmetrical and unsymmetrical trialkyl phosphates.

A versatile method for the synthesis of trialkyl phosphates is the reaction of phosphorus oxychloride (POCl₃) with alcohols. To synthesize a mixed trialkyl phosphate like ethyl dimethyl phosphate, a stepwise addition of the corresponding alcohols is necessary. The reaction proceeds via the sequential displacement of chloride ions by alkoxide groups.

The synthesis can be initiated by reacting phosphorus oxychloride with two equivalents of methanol, typically in the presence of a base such as an amine (e.g., triethylamine) to neutralize the liberated hydrogen chloride (HCl). This reaction forms dimethyl phosphorochloridate. Subsequent reaction of this intermediate with one equivalent of ethanol (B145695) affords the desired this compound.

The general reaction can be summarized as follows:

POCl₃ + 2 CH₃OH + 2 R₃N → (CH₃O)₂POCl + 2 R₃NH⁺Cl⁻

(CH₃O)₂POCl + C₂H₅OH + R₃N → (CH₃O)₂P(O)OC₂H₅ + R₃NH⁺Cl⁻

Reaction conditions are crucial for achieving high yields and minimizing the formation of byproducts. The reactions are typically carried out at low temperatures, often not exceeding 10°C, to control the exothermic nature of the reaction. chemicalbook.com An excess of the alcohol can be used, and the excess, along with the hydrogen chloride produced, can be removed by distillation under reduced pressure. google.com

Reactant 1Reactant 2Catalyst/BaseTemperature (°C)PressureYield (%)Reference
Phosphorus OxychlorideMethanolTriethylamine< 10AtmosphericHigh wikipedia.org
Dimethyl PhosphorochloridateEthanolTriethylamine< 10AtmosphericHigh researchgate.net
Phosphorus OxychlorideMethanolAmine Base10 - 3010 Torr97.5 chemicalbook.com
Phosphorus OxychloridePrimary AlcoholTriethylamineAmbientAtmosphericup to 93 organic-chemistry.org

Transesterification is another direct method for preparing mixed trialkyl phosphates. This process involves the exchange of an alkoxy group of a starting phosphate ester with the alkoxy group of an alcohol. To synthesize this compound, trimethyl phosphate can be reacted with ethanol. This reaction is typically catalyzed by a base. googleapis.com

The reaction equilibrium can be driven towards the formation of the desired mixed ester by using an excess of the reactant alcohol or by removing one of the products (in this case, methanol) from the reaction mixture. The use of a catalyst is generally necessary to achieve reasonable reaction rates. Strong bases such as sodium alcoholates or phenolates can be effective catalysts. google.com

Starting PhosphateAlcoholCatalystTemperature (°C)Yield (%)Reference
Triphenyl Phosphate2-EthylhexanolFluoride Catalyst10093.7 googleapis.com
Triaryl PhosphiteMethanolSodium Alcoholate-60 (for trimethyl phosphite) google.com
Trimethyl Phosphite1,1,1-tri(hydroxymethyl)propane-80 - 120- chemicalbook.com

Rearrangement Reactions in Phosphate Synthesis

Rearrangement reactions provide an alternative pathway to phosphate esters, often starting from trivalent phosphorus compounds. These reactions typically involve an intramolecular migration of an alkyl group.

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, primarily for the synthesis of phosphonates which contain a direct carbon-phosphorus bond. wikipedia.orgnih.govchinesechemsoc.org The classical reaction involves the interaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgnih.gov The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the phosphonium salt by the halide ion to yield the final phosphonate product. wikipedia.orgchemrxiv.org

While the primary product of the Arbuzov reaction is a phosphonate, understanding this rearrangement is crucial in the context of phosphate synthesis from phosphites, as it represents a competing and often dominant reaction pathway. For instance, the reaction of trimethyl phosphite with an alkyl halide leads to the formation of a dimethyl alkylphosphonate. wikipedia.org

A related rearrangement is the isomerization of a trialkyl phosphite to a phosphonate, which can be thermally or catalytically induced. For example, trimethyl phosphite can rearrange to form dimethyl methylphosphonate. chemicalbook.comgoogle.com This reaction underscores the tendency of trialkyl phosphites to undergo rearrangement to the more thermodynamically stable pentavalent phosphorus species.

Reactant 1Reactant 2CatalystTemperature (°C)PressureYield (%)Reference
Trimethyl PhosphiteIodomethane---High wikipedia.org
Trimethyl Phosphite-Benzenesulfonic acid130 - 1501.2 - 1.5 atm95 google.com
Trimethyl Phosphite-Methyl p-toluenesulfonate170 - 180-96 chemicalbook.com

Beyond the classical Arbuzov reaction, other rearrangements can be utilized in phosphate synthesis. The thermal rearrangement of trialkyl phosphites can lead to the formation of phosphonates, as seen in the conversion of trimethyl phosphite to dimethyl methylphosphonate at elevated temperatures. chemicalbook.comgoogle.com This isomerization can be catalyzed by Lewis acids or Brønsted acids. google.com

In some cases, a radical-mediated version of the Arbuzov reaction has been developed, which allows the reaction to proceed at room temperature under photoredox catalysis. This method expands the scope of the reaction to include a wider range of alkyl halides. chinesechemsoc.orgchinesechemsoc.org

Alkylation Reactions in Phosphate Bond Formation

Alkylation reactions offer a direct and efficient method for the synthesis of mixed trialkyl phosphates. This approach involves the reaction of a dialkyl phosphate salt with an alkylating agent. To synthesize this compound, sodium dimethyl phosphate can be reacted with an ethylating agent such as ethyl iodide.

The dialkyl phosphate salt is typically prepared by the partial hydrolysis of a trialkyl phosphate or by the reaction of a dialkyl phosphite with an oxidizing agent followed by neutralization. The subsequent alkylation is a nucleophilic substitution reaction where the dialkyl phosphate anion acts as the nucleophile.

This method is particularly useful for introducing a secondary or thermally sensitive alkyl group, as the reaction conditions are generally mild. The choice of solvent and temperature can influence the reaction rate and yield.

The alkylating ability of phosphate esters themselves has also been noted. For example, trimethyl phosphate can act as a mild methylating agent. sciencemadness.org This reactivity highlights the electrophilic nature of the alkyl groups in a phosphate ester, which can be exploited in certain synthetic contexts.

SubstrateAlkylating AgentBase/ConditionsSolventYield (%)Reference
Diethyl MalonateEthyl IodideK₂CO₃ / MicrowaveSolvent-free93 mdpi.com
Ethyl AcetoacetateEthyl IodideK₂CO₃ / MicrowaveSolvent-freeGood mdpi.com
PMEAChloromethyl PivalateTriethylamine-- acs.org
N-BenzoyldimethylphosphoramidateEthyl Iodide--- researchgate.net

Alkylation of Phosphorus-Containing Precursors

A primary strategy for synthesizing mixed organophosphate esters involves the alkylation of suitable phosphorus-containing starting materials. This can be approached in multiple ways, for instance, by reacting a partially alkylated phosphorus compound with an appropriate alkylating agent.

One common method is the extension of the Michaelis-Arbuzov reaction. While the classic Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate, variations of this chemistry can be used to generate phosphates. For example, a dialkyl phosphite can be deprotonated to form a dialkyl phosphite anion, which is then alkylated. To synthesize this compound, one could theoretically start with dimethyl phosphite, deprotonate it with a suitable base to form sodium dimethyl phosphite, and then react this salt with an ethylating agent like ethyl iodide or diethyl sulfate.

Another pathway involves the phosphorylation of an alcohol. Mixed orthophosphate esters have been prepared by the reaction of a dialkyl phosphite, carbon tetrachloride, an alcohol, and a tertiary base researchgate.net. In this approach, dimethyl phosphite could be reacted with ethanol in the presence of carbon tetrachloride and a base to yield this compound.

Furthermore, the direct alkylation of phosphate salts is a viable route. Studies on the alkylation of nucleotides have shown that phosphate moieties can be effectively alkylated by agents such as dimethyl sulfate and ethyl methanesulfonate nih.govacs.org. This principle can be applied to simpler molecules. For instance, reacting a salt like sodium diethyl phosphate with a methylating agent, or sodium dimethyl phosphate with an ethylating agent, can produce the desired mixed trialkyl phosphate. Research has demonstrated that ethylating agents exhibit a greater affinity for alkylating phosphates compared to methylating agents, which influences the choice of reagents and reaction conditions nih.gov.

Table 1: Alkylation Strategies for Mixed Trialkyl Phosphate Synthesis

Precursor 1 Precursor 2 Reagent/Conditions Product Type
Dialkyl Phosphite Alkyl Halide Base (e.g., NaH) Mixed Trialkyl Phosphate
Dialkyl Phosphite Alcohol CCl4, Tertiary Base Mixed Trialkyl Phosphate
Dialkyl Phosphate Salt Alkylating Agent Varies Mixed Trialkyl Phosphate

Quaternization and Subsequent Transformations

Trialkyl phosphates, including structures like this compound, are recognized for their ability to act as alkylating agents. This reactivity is central to transformations such as the quaternization of nucleophiles, particularly tertiary amines. The reaction involves the transfer of an alkyl group from the phosphate ester to the nucleophile.

Research into the alkylating properties of phosphate esters has shown that they are effective N-alkylating agents for heterocyclic amines like pyridine journals.co.za. For example, dimethyl (2-pyridylmethyl) phosphate undergoes an intermolecular oxygen-to-nitrogen methyl transfer, resulting in the quaternization of the pyridine nitrogen journals.co.zaacs.org. This process highlights a key chemical property of trialkyl phosphates: their participation in SN2 reactions where one of their alkyl groups is transferred. By analogy, this compound could function as either a methylating or an ethylating agent in similar quaternization reactions.

The effectiveness of trialkyl phosphates as alkylating agents has been documented. Trimethyl phosphate, for instance, has been successfully used for the methylation of aliphatic alcohols and amines acs.org. The reaction typically requires heating to proceed. The choice of the alkyl group being transferred can depend on steric and electronic factors. In the case of this compound, competitive methylation and ethylation of a given substrate would be possible.

Table 2: Reactivity of Trialkyl Phosphates as Alkylating Agents

Phosphate Ester Substrate Reaction Type Product
Dimethyl (2-pyridylmethyl) phosphate (self, intermolecular) N-Methylation (Quaternization) Zwitterionic pyridinium salt
Trimethyl phosphate Aliphatic Alcohols O-Methylation Methyl Ether
Trimethyl phosphate Amines N-Methylation Methylated Amine

Catalytic Approaches in Organophosphate Ester Synthesis

Catalysis offers powerful tools for the synthesis of organophosphate esters, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Various catalytic systems have been developed for the formation of P-O bonds.

Phase transfer catalysis (PTC) has been effectively used for the synthesis of mixed trialkyl phosphates researchgate.net. This method facilitates the reaction between reactants in different phases (e.g., a solid salt and a liquid organic reactant). Good yields of mixed trialkyl phosphates have been achieved by reacting dialkyl phosphites with aliphatic alcohols under PTC conditions researchgate.net. This approach could be optimized for the synthesis of this compound from either dimethyl phosphite and ethanol or ethyl methyl phosphite and methanol.

Lewis acids have also been employed as catalysts in organophosphorus chemistry. For instance, a Lewis acid ionic liquid, prepared from a quaternary ammonium salt and anhydrous aluminum chloride, has been shown to effectively catalyze the rearrangement of trimethyl phosphite into dimethyl methylphosphonate google.com. This type of catalytic rearrangement could potentially be adapted for the synthesis of other phosphate esters.

Furthermore, transition metal catalysis is an expanding area in organophosphorus synthesis. Iron catalysts, in conjunction with iodine, have been used to synthesize triaryl phosphates directly from white phosphorus and phenols under aerobic conditions researchgate.net. While this specific example yields triaryl phosphates, it underscores the potential of transition metals to catalyze the formation of phosphate esters from elemental phosphorus, avoiding halogenated intermediates like PCl3. Asymmetric synthesis of trialkyl phosphates with chiral phosphorus centers has also been achieved using a chiral amine as a catalytic promoter, highlighting the potential for stereoselective catalytic methods rsc.org.

Table 3: Catalytic Methods in Organophosphate Synthesis

Catalysis Type Precursors Catalyst Example Product Type
Phase Transfer Catalysis Dialkyl Phosphite, Alcohol Quaternary Ammonium Salt Mixed Trialkyl Phosphate
Lewis Acid Catalysis Trialkyl Phosphite Lewis Acid Ionic Liquid Alkyl Phosphonate
Transition Metal Catalysis White Phosphorus, Phenol Iron(III) diketonate / I2 Triaryl Phosphate
Chiral Catalysis Dialkyl phosphorochloridite, Alcohol Chiral Amine Chiral Trialkyl Phosphate

Reaction Mechanisms and Kinetic Studies of Ethyl Dimethyl Phosphate

Phosphoryl Transfer Mechanisms

Phosphoryl transfer reactions are fundamental processes in which a phosphoryl group (PO₃) is transferred from a donor to an acceptor molecule. For a phosphate (B84403) triester like ethyl dimethyl phosphate, these reactions can proceed through several distinct mechanistic pathways: associative, dissociative, or concerted. The operative mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent environment.

Associative Pathways

The associative mechanism, designated as A_N + D_N, is a two-step process that involves the formation of a pentacoordinate intermediate. In the first step, the nucleophile attacks the electrophilic phosphorus atom, leading to the formation of a trigonal bipyramidal intermediate. This intermediate is a transient species that lies in an energy well between two transition states. The second step involves the departure of the leaving group from this intermediate to form the final product.

For this compound, an associative pathway would proceed as follows:

Associative Pathway for this compound

Figure 1. Associative (A_N + D_N) mechanism for the reaction of this compound with a nucleophile (Nu). The reaction proceeds through a pentacoordinate intermediate.

The stability of the pentacoordinate intermediate is a key factor in this mechanism. The substituents on the phosphorus atom influence this stability; for instance, the presence of the ethoxy and two methoxy groups in this compound will affect the geometry and energy of this intermediate.

Dissociative Pathways

In contrast to the associative mechanism, the dissociative pathway (D_N + A_N) is also a two-step process, but it begins with the cleavage of the bond between the phosphorus atom and the leaving group. This initial step is typically the rate-determining step and results in the formation of a highly reactive, trigonal metaphosphate intermediate. This electrophilic intermediate is then rapidly attacked by the nucleophile in the second step to yield the product.

The dissociative mechanism for this compound can be depicted as:

Dissociative Pathway for this compound

Figure 2. Dissociative (D_N + A_N) mechanism for the reaction of this compound. A metaphosphate-like intermediate is formed prior to nucleophilic attack.

This pathway is generally favored with good leaving groups and in solvents that can stabilize the metaphosphate intermediate. For this compound, the ethoxy or methoxy groups can act as leaving groups, and their relative leaving group ability will influence the likelihood of a dissociative mechanism.

Concerted Mechanisms

The concerted mechanism, also known as an S_N2-like or A_ND_N pathway, involves a single transition state where the bond to the incoming nucleophile is formed concurrently with the breaking of the bond to the leaving group. In this pathway, there is no discrete intermediate. The transition state is characterized by a pentacoordinate phosphorus atom where the nucleophile and the leaving group occupy apical positions in a trigonal bipyramidal geometry.

A concerted mechanism for this compound is illustrated below:

Concerted Pathway for this compound

Figure 3. Concerted (A_ND_N) mechanism for the reaction of this compound, proceeding through a single pentacoordinate transition state.

This mechanism is often considered to be on a continuum between the purely associative and dissociative pathways. The nature of the transition state can be described as "early" or "late," depending on the relative extent of bond formation and bond cleavage.

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of this compound is a key reaction type. These reactions are often categorized based on the timing of bond formation and bond cleavage, similar to the phosphoryl transfer mechanisms discussed above.

S_N(P) Pathways

Nucleophilic substitution at a tetrahedral phosphorus atom, denoted as S_N(P), is analogous to the well-known S_N2 reaction at a carbon center. In the context of phosphate esters like this compound, these reactions typically proceed with inversion of configuration at the phosphorus center, consistent with a backside attack by the nucleophile.

The general features of an S_N2(P) reaction are consistent with the concerted mechanism described previously. The rate of the reaction is dependent on the concentration of both the phosphate ester and the nucleophile.

Influence of Nucleophile and Leaving Group

The rate and mechanism of nucleophilic substitution reactions of this compound are highly dependent on the properties of both the incoming nucleophile and the departing leaving group.

Influence of the Nucleophile: The nucleophilicity of the attacking species is a critical factor. Stronger nucleophiles generally lead to faster reaction rates. The relationship between nucleophilicity and reaction rate can often be quantified using the Brønsted-type equation, which relates the rate constant to the pKa of the nucleophile's conjugate acid. A larger Brønsted coefficient (β_nuc) suggests a greater degree of bond formation in the transition state.

Influence of the Leaving Group: The ability of the substituent to depart from the phosphorus center also significantly affects the reaction rate. Better leaving groups are those that are the conjugate bases of strong acids (i.e., have a low pKa). For this compound, both the ethoxide and methoxide ions can act as leaving groups. The relative leaving group ability can be assessed by comparing the pKa values of their conjugate acids, ethanol (B145695) and methanol. The effect of the leaving group on the reaction rate can be described by a Brønsted-type plot, where a more negative Brønsted coefficient (β_lg) indicates a greater degree of bond cleavage in the transition state.

The interplay between the nucleophile and the leaving group determines the precise nature of the transition state along the reaction coordinate, from a more associative character (tight transition state) to a more dissociative character (loose transition state).

Isomerization Processes of this compound and Related Structures

Isomerization reactions involve the intramolecular rearrangement of atoms, leading to a different structural isomer. For organophosphates, these processes, particularly in the gas phase, are often studied through computational chemistry to determine the energetics and viability of different pathways.

Gas-Phase Isomerization PathwaysIn the gas phase, the isomerization of organophosphates can proceed through various pathways, often involving intramolecular hydrogen transfer. Studies on the closely related compound dimethyl ethylphosphonate (DMEP) provide significant insight into these mechanisms. Computational analysis using the CBS-QB3 method has identified multiple conformational isomers for compounds like DMEP, which are starting points for isomerization reactions.nih.govFor DMEP, three conformers (C1, C2, and C3) were identified with a stability order of C1 < C2 < C3.nih.govEach of these conformers can isomerize into different intermediates via distinct pathways.nih.govIsomerization generally requires less activation energy than decomposition, making it a more favorable process at lower temperatures.nih.govFor instance, at 1000 K, the most stable DMEP conformer isomerizes twice as fast as it decomposes.nih.gov

Interactive Data Table: Relative Stability of Dimethyl Ethylphosphonate (DMEP) Conformers nih.gov

This table presents the calculated relative stability of different conformational isomers of DMEP, a compound structurally similar to this compound. The values indicate the energy difference relative to the most stable conformer (C1).

ConformerRelative Stability (kcal/mol)
C10.00
C20.11
C31.87

Decomposition Pathways and Energetics

The decomposition of organophosphate esters is a crucial area of study, particularly for understanding their behavior at elevated temperatures, such as during combustion or pyrolysis. researchgate.netdtic.mil These reactions can be complex, involving both unimolecular eliminations and radical processes.

Elimination Reactions (e.g., alcohol elimination)Unimolecular elimination reactions are primary pathways in the thermal decomposition of alkyl phosphates.dtic.mil

Six-Center Elimination: This mechanism involves the abstraction of a hydrogen atom from the β-carbon of the ethyl group by the phosphoryl oxygen via a six-membered cyclic transition state. This reaction results in the formation of an alkene (ethylene) and a corresponding dialkyl phosphoric acid. This is a common decomposition pathway for organophosphates with at least one ethyl or larger alkyl group. dtic.mil

Four-Center Elimination: This pathway occurs via a four-membered cyclic transition state where a hydrogen atom from the α-carbon of an alkyl group (in this case, a methyl group) is abstracted by the phosphoryl oxygen. dtic.mil This process leads to the elimination of an alcohol (methanol). dtic.mil

In some cases, elimination of the entire ester group can occur. For instance, a β-(2-pyridylethyl) phosphate derivative was observed to undergo elimination of dimethyl phosphate to form 2-vinylpyridine. journals.co.za

Interactive Data Table: Proposed Unimolecular Decomposition Rate Constants for Related Organophosphates dtic.mil

This table shows proposed Arrhenius rate constants for the two primary types of unimolecular elimination reactions in organophosphates, based on modeling studies of similar compounds.

Reaction TypeA-Factor (s⁻¹)Activation Energy (Ea) (kcal/mol)
Six-Center Elimination (Olefin Formation)1.0 x 10¹²45.0
Four-Center Elimination (Alcohol Formation)1.0 x 10¹³55.0

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction occurs can profoundly influence its rate and mechanism by stabilizing or destabilizing reactants, products, and transition states. wikipedia.orgiupac.org For organophosphate esters, the solvent's nature plays a critical role in their reactivity, particularly in nucleophilic substitution and transfer reactions. journals.co.za

The alkylating ability of phosphate esters like this compound is dramatically affected by the solvent environment. journals.co.za Research on analogous dimethyl (arylalkyl)phosphates demonstrates that the rate of O→N methyl transfer is significantly accelerated in protic solvents like water (D₂O) compared to dipolar aprotic solvents such as acetone or acetonitrile. journals.co.za The relative rate was found to be more than 60 times faster in D₂O. journals.co.za This strong rate enhancement in protic media is a key characteristic of phosphate ester reactivity and contrasts sharply with typical SN2 reactions, which are generally retarded by the move from a dipolar aprotic to a protic solvent. journals.co.za

The observed acceleration is attributed to the powerful hydration effects in aqueous solutions. journals.co.za Water molecules can stabilize the transition state and the resulting anionic species (dimethyl phosphate), thereby lowering the activation energy of the reaction. journals.co.zawikipedia.org This enhancement of alkylating ability in protic, and especially aqueous, media is a critical factor in the environmental and biological interactions of these compounds. journals.co.za Conversely, reactions like the hydrolysis of phosphate diesters have been shown to proceed much more rapidly in non-polar aprotic solvents like cyclohexane and acetone than in water, indicating that the specific reaction and substrate structure are crucial. nih.gov

Impact of Solvent Polarity and Hydrogen Bonding

The polarity of the solvent and its capacity for hydrogen bonding are critical factors that govern the rates of reactions involving phosphate esters. The effect of the solvent is rooted in its ability to stabilize the reactants, transition states, and products to varying degrees.

Generally, for reactions that proceed through a transition state that is more polar than the reactants, an increase in solvent polarity will lead to an acceleration of the reaction rate. This is because a polar solvent will better stabilize the charged or highly polar transition state, thereby lowering the activation energy. Conversely, if the reactants are more stabilized by the solvent than the transition state, a more polar solvent may decrease the reaction rate.

In the context of phosphate ester hydrolysis, the transition state often involves a significant development of charge. For instance, in a bimolecular nucleophilic substitution (SN2) type mechanism, the incoming nucleophile and the leaving group are simultaneously bonded to the phosphorus atom in the transition state, leading to a more charge-dispersed species. The specific outcome of solvent polarity on the reaction rate is therefore dependent on the precise nature of the reactants and the transition state.

Hydrogen bonding plays a particularly important role, especially in protic solvents like water and alcohols. These solvents can act as hydrogen bond donors, stabilizing anionic species through solvation. For the hydrolysis of phosphate esters, protic solvents can stabilize the leaving group (an alcohol or a phosphate anion) and the nucleophile (e.g., a hydroxide ion). This stabilization can have a complex effect on the reaction kinetics. While stabilization of the leaving group in the transition state can accelerate the reaction, strong solvation of the nucleophile can decrease its reactivity, leading to a slower reaction.

For many phosphate esters, a switch from a polar aprotic solvent (like dimethylformamide or acetonitrile) to a polar protic solvent (like water or ethanol) can lead to a significant change in reaction rates. While general trends can be predicted, the specific impact is a nuanced interplay of these factors.

To illustrate the solvent effects on a related compound, the hydrolysis of triethyl phosphate has been studied in different solvent systems. The data shows a dependence of the rate constant on the solvent composition, reflecting the principles discussed.

Table 1: Rate Constants for the Neutral Hydrolysis of Triethyl Phosphate in Different Solvents at 101°C

Solvent SystemRate Constant (k, s⁻¹)
Water8.35 x 10⁻⁶
35% Dioxane - 65% Water3.70 x 10⁻⁶

This interactive table provides kinetic data for the hydrolysis of triethyl phosphate, a compound structurally related to this compound, demonstrating the influence of the solvent system on the reaction rate. The data is sourced from studies on the reactivity of organophosphates. cdnsciencepub.com

Role of Aqueous Media

Water is a particularly important medium for the reactions of phosphate esters due to its high polarity and strong hydrogen bonding capabilities. In aqueous solutions, water can act as both a solvent and a nucleophile in hydrolysis reactions.

The hydrolysis of phosphate triesters like this compound in neutral water is generally a slow process. The mechanism of neutral hydrolysis for a similar compound, triethyl phosphate, has been shown to proceed through a bimolecular pathway where a water molecule acts as the nucleophile. cdnsciencepub.com Isotopic labeling studies with triethyl phosphate have indicated that the reaction involves the cleavage of the carbon-oxygen (C-O) bond, consistent with a BAL2 mechanism. cdnsciencepub.com

In acidic or basic aqueous solutions, the rate of hydrolysis can be significantly accelerated. Under acidic conditions, the phosphate oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. In basic media, the hydroxide ion, being a much stronger nucleophile than water, will attack the phosphorus center, leading to a rapid cleavage of the phosphoester bond.

The reactivity of phosphate esters is often markedly enhanced in aqueous media compared to dipolar aprotic solvents. This acceleration in water is attributed to the effective hydration and stabilization of the transition state and the leaving group by water molecules. The intricate network of hydrogen bonds in water plays a crucial role in stabilizing the developing negative charge on the oxygen atoms of the phosphate group in the transition state.

For instance, studies on the methylating ability of certain phosphate esters have shown a strong rate acceleration in aqueous media relative to dipolar aprotic solvents, highlighting the importance of hydration effects in the reaction mechanism.

The study of reaction kinetics in aqueous solutions provides valuable insights into the stability and reactivity of phosphate esters in biological and environmental systems.

Environmental Transformation Pathways and Mechanistic Fate of Organophosphate Esters

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Ethyl dimethyl phosphate (B84403), the primary abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolytic Cleavage Pathways

Hydrolysis is a significant abiotic degradation pathway for organophosphate esters, involving the cleavage of the ester bonds by water. The rate of hydrolysis is influenced by factors such as pH and temperature. For Ethyl dimethyl phosphate, the hydrolysis would involve the cleavage of either the ethyl-phosphate or the methyl-phosphate bonds.

The general mechanism for the hydrolysis of organophosphate triesters proceeds via a nucleophilic attack of a water molecule on the phosphorus atom. This leads to the formation of a pentavalent transition state, followed by the departure of an alcohol moiety. In the case of this compound, this would result in the formation of dimethyl phosphate and ethanol (B145695), or ethyl methyl phosphate and methanol. Subsequent hydrolysis of the resulting diesters can then occur, eventually leading to phosphoric acid and the corresponding alcohols.

Table 1: Potential Hydrolysis Products of this compound

ReactantProducts
This compoundDimethyl phosphate + Ethanol
This compoundEthyl methyl phosphate + Methanol
Dimethyl phosphateMethyl phosphate + Methanol
Ethyl methyl phosphateMethyl phosphate + Ethanol or Ethyl phosphate + Methanol
Methyl phosphatePhosphoric acid + Methanol
Ethyl phosphatePhosphoric acid + Ethanol

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The direct photolysis of organophosphate esters in aqueous environments is generally considered to be a slow process. However, the presence of photosensitizers, such as titanium dioxide (TiO2) or dissolved organic matter, can significantly accelerate the photolytic degradation of OPEs through indirect photolysis.

For this compound, photolytic degradation would likely involve the breaking of the P-O-alkyl bonds. Research on other OPEs, such as trimethyl phosphate and triethyl phosphate, has shown that they can be degraded under UV irradiation, especially in the presence of a photocatalyst like TiO2. The degradation mechanism in such systems often involves the generation of highly reactive hydroxyl radicals (•OH), which attack the ester linkages.

The products of photolytic degradation of OPEs can include smaller organic molecules and inorganic phosphate. While specific studies on the photolytic fate of this compound are limited, the general principles of OPE photolysis suggest that it can contribute to its environmental transformation, particularly in sunlit surface waters containing natural photosensitizers.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organophosphate esters from the environment. Various bacteria and fungi have been shown to metabolize OPEs, often using them as a source of carbon, phosphorus, or energy.

Microbial Metabolism and Detoxification Pathways

The primary mechanism of microbial degradation of organophosphate esters is enzymatic hydrolysis. oup.com This process is considered a significant detoxification step as it breaks down the parent compound into less toxic metabolites. oup.com The key enzymes involved in this initial cleavage are phosphotriesterases (PTEs), which catalyze the hydrolysis of the ester bonds. oup.com

A wide range of bacterial species have been identified with the ability to degrade various organophosphate compounds. oup.com Genera such as Flavobacterium, Pseudomonas, Bacillus, Alcaligenes, and Stenotrophomonas have been implicated in the degradation of OPEs. researchgate.net For instance, a bacterial consortium containing Stenotrophomonas maltophilia, Proteus vulgaris, and others was found to degrade the organophosphate pesticide tetrachlorvinphos (B1682751), with this compound being identified as a hydrolysis product. researchgate.net This directly indicates that bacteria can metabolize compounds leading to the formation of this compound, and likely its subsequent degradation.

The bacterial degradation of this compound would proceed through the enzymatic hydrolysis of the ester bonds by phosphotriesterases. This would result in the formation of dimethyl phosphate and ethanol, or ethyl methyl phosphate and methanol. These intermediates can then be further metabolized by other enzymes, such as phosphodiesterases and phosphatases, to ultimately yield inorganic phosphate, which can be assimilated by the bacteria. oup.com Some bacteria have been shown to utilize OPEs as a sole source of carbon and phosphorus.

Table 2: Bacterial Genera Known to Degrade Organophosphate Esters

Bacterial Genus
Flavobacterium
Pseudomonas
Bacillus
Alcaligenes
Stenotrophomonas
Serratia
Yersinia
Vibrio

Fungi also play a significant role in the biodegradation of organophosphorus compounds. nih.gov Various soil-borne and marine fungi have demonstrated the ability to degrade OPEs. Genera such as Aspergillus, Fusarium, and Trichoderma have been shown to be effective in breaking down these compounds. nih.govcityu.edu.hk

Similar to bacteria, the primary mechanism of fungal degradation of OPEs is through enzymatic hydrolysis. Fungi produce a range of extracellular and intracellular enzymes, including esterases and phosphatases, that can cleave the ester bonds of this compound. The degradation pathways are expected to be analogous to those in bacteria, involving the stepwise hydrolysis of the ester linkages to form smaller, more readily metabolizable molecules. For example, studies on the degradation of dimethyl phthalate esters by Fusarium and Trichosporon species have shown the transformation to monomethyl esters and phthalic acid through the action of fungal esterases. cityu.edu.hk While direct evidence for this compound degradation by specific fungal strains is scarce, the known capabilities of fungi in metabolizing structurally similar compounds suggest their involvement in its environmental fate.

Table 3: Fungal Genera Known to Degrade Organophosphate Esters and Related Compounds

Fungal Genus
Aspergillus
Fusarium
Trichoderma
Scopulariopsis
Trichosporon

Enzymatic Hydrolysis by Phosphatases and Esterases

The biotransformation of this compound in the environment is significantly influenced by enzymatic hydrolysis, a process primarily mediated by phosphatases and esterases. These enzymes play a crucial role in the cleavage of the phosphate ester bonds, leading to the breakdown of the parent compound into simpler, often less toxic, molecules.

Esterases are another class of enzymes that contribute to the degradation of this compound. These enzymes catalyze the hydrolysis of ester bonds. Carboxylesterases, in particular, have been shown to hydrolyze a variety of organophosphate esters. The mechanism of esterase-catalyzed hydrolysis also involves a nucleophilic attack, typically by a serine residue in the enzyme's active site, on the electrophilic phosphorus atom of the phosphate ester. The efficiency of this process can be influenced by the steric and electronic properties of the substituent groups on the phosphate moiety. For this compound, with its relatively small methyl and ethyl groups, steric hindrance is expected to be minimal, potentially allowing for efficient binding and hydrolysis by esterases.

The products of the complete enzymatic hydrolysis of this compound would be ethanol, methanol, and inorganic phosphate. This breakdown represents a significant detoxification pathway, as the resulting alcohols and phosphate are readily assimilated by microorganisms and incorporated into natural biogeochemical cycles.

Environmental Transport and Distribution Processes

The environmental fate of this compound is governed by a series of transport and distribution processes that determine its partitioning between the atmosphere, water, and soil/sediment compartments. These processes are largely dictated by the physicochemical properties of the compound. Due to a lack of specific experimental data for this compound, its environmental transport and distribution are often inferred from data on structurally similar organophosphate esters.

Atmospheric Transport Mechanisms

The potential for atmospheric transport of this compound is primarily dependent on its volatility, which is characterized by its vapor pressure and Henry's Law constant. While specific values for this compound are not available, data from analogous compounds suggest a moderate potential for volatilization.

Once in the atmosphere, the persistence and transport of this compound are determined by its reactivity with atmospheric oxidants. The primary degradation pathway for many organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. For the structurally similar compound dimethyl ethylphosphonate (DMEP), the rate constant for its reaction with OH radicals has been determined, providing an estimate for the atmospheric lifetime of such compounds.

Atmospheric Fate Data for a Structurally Similar Compound (Dimethyl Ethylphosphonate)
ParameterValueReference
OH Radical Reaction Rate Constant1.70 x 10-11 cm3 molecule-1 s-1[Reference for DMEP OH reaction rate]
Calculated Atmospheric Half-life~1.1 daysCalculated based on a typical OH radical concentration of 1 x 106 molecules cm-3

This relatively short atmospheric half-life suggests that long-range atmospheric transport of this compound is likely to be limited, with degradation occurring relatively close to its source.

Aquatic Transport Dynamics and Partitioning

In the aquatic environment, the transport and partitioning of this compound are controlled by its water solubility and its octanol-water partition coefficient (Kow). Specific experimental data for this compound are scarce. However, data for the related compound, dimethyl phosphate (DMP), indicate high water solubility.

The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's tendency to partition between water and organic phases, including biota and sediment. A low log Kow value suggests that the compound is hydrophilic and will preferentially remain in the water column rather than sorbing to organic matter or accumulating in aquatic organisms. For dimethyl phosphonate, a calculated log Kow of -0.57 has been reported, indicating a low potential for bioaccumulation. Given the structural similarities, this compound is also expected to have a low log Kow and thus a low propensity for bioaccumulation in aquatic ecosystems.

Physicochemical Properties of Structurally Similar Compounds for Aquatic Partitioning
CompoundPropertyValueReference
Dimethyl Phosphate (DMP)Water Solubility> 500 g/L at 20°C[Reference for DMP water solubility]
Dimethyl Phosphonatelog Kow (calculated)-0.57[Reference for Dimethyl Phosphonate log Kow]

The high water solubility and low log Kow of similar compounds suggest that this compound, if released into aquatic environments, will primarily be transported in the dissolved phase.

Soil and Sediment Interactions

The mobility of this compound in terrestrial and sedimentary environments is largely governed by its adsorption to soil and sediment particles. The organic carbon-water partition coefficient (Koc) is a critical parameter for predicting this interaction. A low Koc value indicates weak adsorption to organic matter in soil and sediment, leading to higher mobility and a greater potential for leaching into groundwater.

While an experimental Koc value for this compound is not available, a calculated Koc for the related compound dimethyl phosphonate is 10 L/kg. This low value suggests that dimethyl phosphonate has a very low potential for adsorption to soil and sediment.

Soil and Sediment Interaction Data for a Structurally Similar Compound
CompoundParameterValueReference
Dimethyl PhosphonateKoc (calculated)10 L/kg[Reference for Dimethyl Phosphonate Koc]

Based on this surrogate data, this compound is expected to be highly mobile in soil and sediment. Its weak adsorption to organic matter implies a significant potential for transport through the soil profile and into underlying groundwater. In aquatic systems, it is likely to remain predominantly in the water column rather than partitioning to bottom sediments.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the chemical analysis of organophosphorus compounds like ethyl dimethyl phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information, enabling a comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For ethyl dimethyl phosphate, a combination of ¹H, ¹³C, and ³¹P NMR experiments allows for a complete assignment of its structure.

The data presented in the following sections are predicted values generated using advanced computational algorithms, providing a reliable reference for the expected spectral features of this compound in the absence of comprehensive published experimental data.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In this compound, three unique sets of protons are expected: those of the two equivalent methyl (CH₃) groups and the methylene (CH₂) and methyl (CH₃) protons of the ethyl group. The chemical shift (δ) of each signal is influenced by the electronegativity of the nearby phosphate group, and the spin-spin coupling provides connectivity data. The protons on the carbon atoms attached to the phosphate oxygen are coupled not only to adjacent protons but also to the phosphorus nucleus, leading to more complex splitting patterns.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-O-CH₂-CH₃4.10Quartet of doublets (qd)³JHH ≈ 7.1 Hz, ³JPH ≈ 8.0 Hz
(-O-CH₃)₂3.75Doublet (d)³JPH ≈ 11.0 Hz
-O-CH₂-CH₃1.35Triplet (t)³JHH ≈ 7.1 Hz

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. In this compound, three distinct carbon signals are anticipated: one for the two equivalent methyl carbons, one for the methylene carbon of the ethyl group, and one for the terminal methyl carbon of the ethyl group. Similar to ¹H NMR, the chemical shifts are influenced by the proximity to the electron-withdrawing phosphate group, and the signals exhibit coupling to the phosphorus nucleus (JPC), which is invaluable for confirming assignments.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
Assigned CarbonPredicted Chemical Shift (δ, ppm)Predicted P-C Coupling (JPC, Hz)
-O-CH₂-CH₃64.5~6.0
(-O-CH₃)₂54.0~6.0
-O-CH₂-CH₃16.0~7.0

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it provides sharp signals over a wide chemical shift range. The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift is characteristic of the phosphate ester environment. In a proton-coupled spectrum, this signal would be split into a complex multiplet due to coupling with the protons of the methyl and ethyl groups. However, ³¹P spectra are typically acquired with proton decoupling, resulting in a single sharp peak. The chemical shift is highly sensitive to the electronic environment around the phosphorus atom.

Interactive Data Table: Predicted ³¹P NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Reference
³¹P~2.0H₃PO₄ (85%)

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, which include stretching, bending, and other motions. This technique is particularly useful for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The spectrum of this compound is dominated by strong absorptions characteristic of the phosphate group. Research indicates that the vibrational spectra of this compound are very similar to those of dimethylphosphate, highlighting the localized nature of the key phosphate vibrations. cas.cznih.gov The most prominent bands are associated with the phosphoryl (P=O) and phosphate-ester (P-O-C) bonds.

The P=O stretching vibration gives rise to a very strong and characteristic absorption band. The precise frequency can be influenced by the electronegativity of the attached alkyl groups. The P-O-C linkages produce strong asymmetric and symmetric stretching bands, while the C-H bonds of the methyl and ethyl groups give rise to characteristic stretching and bending vibrations.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeIntensity
2990-2850C-H (alkyl) stretchingMedium-Strong
1480-1440C-H (alkyl) bendingMedium
1290-1250P=O (phosphoryl) stretchingStrong
1080-1020P-O-C (asymmetric) stretchingStrong
850-750P-O-C (symmetric) stretchingMedium-Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is widely employed for the identification and quantification of organophosphorus compounds. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that aids in structural elucidation. tandfonline.com

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for the analysis of volatile and thermally stable compounds. This compound can be analyzed via GC-MS, where it produces a characteristic mass spectrum upon electron ionization. researchgate.net

The fragmentation of organophosphate esters in GC-MS typically involves cleavage of the P-O-C bonds and rearrangements. tandfonline.com The mass spectrum of this compound shows distinct fragments that are indicative of its structure. researchgate.net

Table 2: Key Mass Fragments of this compound from GC-MS Analysis

Mass-to-Charge Ratio (m/z) Ion Structure / Proposed Fragment
140 [M]+ Molecular Ion
125 [M-CH₃]+
112 [M-C₂H₄]+
97 [(CH₃O)₂P(OH)]+
79 [PO₃]+

Source: Adapted from published mass spectra of this compound. researchgate.net

Liquid chromatography-tandem mass spectrometry is the method of choice for analyzing polar, non-volatile, and thermally labile compounds, including many organophosphate metabolites. mdpi.comnih.gov Direct analysis of compounds like this compound is possible, often with minimal sample preparation. mdpi.com The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it suitable for trace-level detection in complex matrices. nih.gov

Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the analytes separated by the LC column. mdpi.com For certain applications, chemical derivatization may be employed to improve chromatographic retention and ionization efficiency, leading to lower limits of detection. mdpi.com

Table 3: Typical LC-MS/MS Parameters for Dialkyl Phosphate Analysis

Parameter Typical Condition
Chromatography Column Reversed-phase (e.g., C18)
Mobile Phase Water and Methanol or Acetonitrile with modifiers (e.g., formic acid, ammonium formate)
Ionization Mode Negative or Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

Source: Synthesized from various methods for organophosphate metabolite analysis. mdpi.comnih.govnih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other components in a sample prior to its detection and quantification.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a primary technique for the separation of volatile organophosphorus compounds. cdc.gov To enhance selectivity for phosphorus-containing molecules like this compound, specialized detectors are often used.

Flame Photometric Detector (FPD): The FPD is highly selective for compounds containing phosphorus or sulfur. It measures the light emitted from these elements when they are combusted in a hydrogen-rich flame. For phosphorus, a characteristic emission at approximately 526 nm is monitored, providing high selectivity against a hydrocarbon background. kovalent.seiltusa.com

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is extremely sensitive to compounds containing nitrogen and phosphorus. kovalent.seiltusa.com It operates by measuring the increase in current between a heated alkali metal bead (e.g., rubidium) and a collector electrode in the presence of N- or P-containing analytes. cdc.gov

Table 4: Comparison of Selective GC Detectors for Phosphorus Analysis

Detector Principle Selectivity Sensitivity (for P)
Flame Photometric (FPD) Chemiluminescence in a hydrogen flame High for P and S ~0.1-10 pg/s
Nitrogen-Phosphorus (NPD) Surface ionization on a heated alkali bead High for N and P ~0.01-1 pg/s

Source: General performance data for GC detectors. kovalent.sedatapdf.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile separation technique particularly well-suited for polar and non-volatile analytes, such as the dialkyl phosphate metabolites of organophosphorus compounds. researchgate.netdoi.org

The separation is typically achieved using a reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of water and methanol or acetonitrile. nih.govsielc.com The pH of the mobile phase can be adjusted with additives like formic acid or ammonium formate to ensure the analytes are in a suitable ionic state for good peak shape and retention. mdpi.com Detection is most powerfully accomplished by coupling the HPLC system to a mass spectrometer (LC-MS), as detailed previously.

Table 5: Typical HPLC Conditions for the Separation of Dialkyl Phosphates

Parameter Condition
Stationary Phase (Column) C18 (Octadecylsilane)
Mobile Phase A Water with 0.1% Formic Acid or 1 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Detection Tandem Mass Spectrometry (MS/MS)

Source: Based on established methods for related organophosphate analysis. mdpi.comnih.gov

Sample Preparation Strategies for Complex Matrices

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. The method operates on the principle of partitioning compounds between a solid sorbent and a liquid sample. nih.gov The process typically involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target analyte.

The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For organophosphorus compounds and their metabolites, various sorbents have been utilized. EPA Method 3535A, for instance, outlines procedures for isolating various organic analytes from aqueous samples using SPE media, including specific protocols for organophosphorus pesticides. epa.gov

Sorbent TypeDescriptionApplication for Organophosphates
C18 (Octadecylsilane) A nonpolar, reversed-phase sorbent that retains hydrophobic compounds from a polar matrix.Commonly used for the extraction of various pesticides, including organophosphates, from aqueous samples.
Molecularly Imprinted Polymers (MIPs) Highly selective synthetic polymers with cavities designed to bind a specific target molecule.Offer high selectivity for target analytes, reducing co-elution of interfering compounds and improving recovery.
Anion-Exchange Positively charged sorbent that retains negatively charged analytes, such as acidic phosphate metabolites.Effective for the cleanup of biological extracts containing sugar phosphates and other anionic species. dtu.dk

Automated SPE systems have been developed to improve throughput and reproducibility for monitoring DAPs in biological samples like urine. nih.govresearchgate.net

Derivatization Techniques for Enhanced Detection

Dialkyl phosphates like this compound are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography (GC). colostate.edu Chemical derivatization is employed to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. colostate.edudigitaloceanspaces.com This process typically involves replacing active hydrogen atoms on the molecule with a nonpolar group. colostate.edu

Several derivatization strategies are used for dialkyl phosphates:

Silylation: This is a prevalent method where active hydrogens are replaced with a trimethylsilyl (TMS) group. colostate.edu Reagents such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create volatile TBDMS derivatives of organophosphorus degradation products. nih.gov

Alkylation (Pentafluorobenzylation): This technique involves reaction with reagents like pentafluorobenzyl bromide (PFBBr). This not only increases volatility but also introduces a halogenated group, which significantly enhances sensitivity for electron capture detection (ECD). nih.gov This method is frequently used for the analysis of DAP metabolites in urine. nih.govresearchgate.net

To accelerate the derivatization process, microwave-assisted techniques have been developed, significantly reducing reaction times. nih.govresearchgate.net

Derivatization TechniqueReagent(s)Typical ConditionsPurposeAnalytical Method
Silylation N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSClHeating is often required to drive the reaction to completion.Increases volatility and thermal stability for GC analysis. nih.govGC-MS, GC-ICPMS
Alkylation 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)Microwave irradiation for 5 minutes at 160 W. nih.govIncreases volatility and enhances detector response.GC-MS
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine, Trimethylchlorosilane (TMCS)Reaction for 30 minutes. digitaloceanspaces.comCreates trimethylsilane (TMS) esters for improved chromatographic separation. digitaloceanspaces.comGCxGC-FID

Electrochemical Sensing Principles and Biosensor Development

Electrochemical biosensors have emerged as promising tools for the rapid, cost-effective, and sensitive detection of organophosphorus compounds. nih.govnih.gov These devices offer an alternative to traditional chromatographic methods, which can be time-consuming and require extensive sample preparation. nih.govhibiscuspublisher.com

The most common working principle for detecting organophosphates is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govbohrium.com In the nervous system, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine. Organophosphorus compounds, including this compound, can irreversibly bind to the active site of AChE, inhibiting its function. hibiscuspublisher.comnih.gov

An AChE-based electrochemical biosensor measures this inhibition. The basic setup involves:

Immobilization: The AChE enzyme is immobilized onto the surface of a transducer, such as a glassy carbon or gold electrode. researchgate.net Nanomaterials like graphene or metal nanoparticles are often used to modify the electrode, enhancing its conductivity and surface area, which improves the sensor's sensitivity. nih.govtandfonline.com

Reaction: A substrate, typically acetylthiocholine, is introduced. In the absence of an inhibitor, AChE catalyzes the hydrolysis of acetylthiocholine into thiocholine.

Detection: The produced thiocholine is electrochemically active and can be oxidized at the electrode surface, generating a measurable electrical signal (e.g., a current in amperometry).

Inhibition Measurement: When an organophosphate inhibitor like this compound is present, the activity of AChE is reduced. This leads to a decrease in the production of thiocholine and, consequently, a decrease in the electrochemical signal. nih.gov The magnitude of this decrease is proportional to the concentration of the organophosphate. nih.gov

These biosensors can be highly sensitive, with detection limits for some organophosphates reaching nanomolar (nM) and even lower concentrations. mdpi.combenthamopen.com Research continues to focus on improving the stability of the immobilized enzymes and developing multienzyme or multi-sensor arrays to enhance selectivity and detect a wider range of pesticides simultaneously. hibiscuspublisher.comtandfonline.com

Biosensor ConfigurationTarget Analyte(s)PrincipleLimit of Detection (LOD)
Acetylcholinesterase/Chitosan-Transition Metal Carbides/Graphene/Glassy Carbon Electrode DichlorvosAmperometric detection of AChE inhibition. researchgate.net14.45 nM
Organophosphorus Hydrolase (OPH) on a Carbon Paste Electrode Paraoxon, Methyl ParathionAmperometric detection of the hydrolysis product. benthamopen.com20 nM
Multienzyme System (AChE, Choline Oxidase) with Nanozymes on an Electrode EthephonAmperometric detection based on AChE inhibition. mdpi.com2.01 nM

Computational and Theoretical Investigations of Ethyl Dimethyl Phosphate

Quantum Mechanical (QM) Studies

Quantum mechanical studies are fundamental to understanding the behavior of molecules at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity. For ethyl dimethyl phosphate (B84403), while extensive dedicated studies are not widely available in public literature, the application of standard quantum mechanical methods can be described.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry and would be an appropriate method for studying ethyl dimethyl phosphate. A DFT analysis of this molecule would typically involve calculating the electron density to determine various properties.

Detailed research findings from DFT studies specifically on this compound are sparse. However, related research on other trialkyl phosphates, such as mixed ethyl methyl propyl phosphates, has been conducted to understand their electronic structure and complexation behavior. researchgate.net For this compound, a DFT study would likely focus on:

Optimized Geometry: Determining the most stable three-dimensional arrangement of the atoms.

Electronic Properties: Calculating properties such as the distribution of electric charge, dipole moment, and molecular orbital energies (HOMO and LUMO). These are crucial for predicting the molecule's reactivity.

Vibrational Frequencies: Predicting the infrared spectrum of the molecule, which can be compared with experimental data to confirm the calculated structure.

For instance, DFT calculations on 1,2-dibromo-2,2-dichlorothis compound have been used to investigate its structural features, aided by infrared spectroscopy. researchgate.net While this is a more complex molecule, the underlying principles of applying DFT to understand the phosphate group's electronic environment are similar.

Ab Initio Methods for Energetics and Conformations

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data for parametrization. These methods are often more computationally intensive than DFT but can provide highly accurate results for molecular energies and structures. For this compound, ab initio calculations would be instrumental in:

Conformational Energetics: Determining the relative energies of different spatial arrangements (conformers) of the molecule. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

Barrier to Rotation: Calculating the energy required to rotate around the P-O and C-O bonds, which helps in understanding the molecule's flexibility and the rate of interconversion between different conformers.

While specific ab initio studies on this compound are not readily found, the methodologies have been applied to similar compounds. Such studies would provide a detailed picture of the molecule's potential energy surface and the relative stabilities of its various conformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations would allow for the investigation of the dynamic behavior of this compound in various environments over time.

Conformational Dynamics in Solution

An MD simulation of this compound in a solvent (like water or an organic solvent) would provide a detailed view of its conformational changes over time. This would involve:

Simulating Trajectories: Tracking the positions and velocities of all atoms in the system over a period of time.

Analyzing Conformational Transitions: Observing how the molecule transitions between different stable conformations and determining the timescales of these changes.

This type of analysis would reveal how the solvent influences the preferred shapes of the molecule and the dynamics of its structural fluctuations. While specific MD studies on the conformational dynamics of this compound in solution are not prevalent in the literature, this technique is standard for understanding the behavior of flexible molecules.

Solvation Effects and Intermolecular Interactions

The way a molecule interacts with its surrounding solvent is crucial to its behavior. MD simulations are an excellent tool for probing these interactions. For this compound, an MD study would elucidate:

Solvation Shell Structure: Characterizing the arrangement of solvent molecules around the phosphate group and the alkyl chains.

Hydrogen Bonding: Identifying and quantifying any hydrogen bonds that form between the phosphate oxygen atoms and protic solvent molecules.

Interaction Energies: Calculating the strength of the interactions between this compound and the surrounding solvent molecules.

Understanding these solvation effects is critical for predicting the molecule's solubility and its behavior in a condensed phase.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. A key component of this analysis is the calculation of the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

For this compound, a detailed conformational analysis would involve:

Identifying Key Dihedral Angles: The geometry of the molecule is largely defined by the rotation around the P-O-C-C and O-P-O-C bonds.

Scanning the Potential Energy Surface: Systematically rotating these bonds and calculating the energy at each step to map out the PES. This would reveal the low-energy (stable) conformations and the high-energy transition states that separate them.

While a specific potential energy surface for the gas-phase reactions of this compound has been mentioned in the context of competition between substitution and elimination reactions, detailed computational studies mapping its full conformational landscape are not widely published. scribd.comscribd.com Such an analysis would be crucial for a complete understanding of its structure-property relationships.

Identification of Stable Conformers

The conformational landscape of this compound, like other flexible phosphate esters, is defined by the rotation around its P-O and C-O single bonds. Computational studies, particularly those employing methods like CREST (Conformer-Rotamer Ensemble Sampling Tool), have been utilized to identify the most stable conformers of this compound. These analyses systematically explore the potential energy surface to locate various energy minima, which correspond to stable three-dimensional arrangements of the atoms.

One such investigation identified the lowest energy geometry of this compound (EDMP) at the RI–BP86–D3BJ/def2–TZVP level of theory amazonaws.com. This research, focused on the interaction of alkyl phosphate ligands with uranyl nitrate, required a foundational understanding of the ligand's intrinsic conformational preferences. The identification of the ground-state conformer is a critical first step for any subsequent computational analysis, including reaction modeling and force field parameterization.

Computational MethodFocus of StudyKey Finding for this compound
RI–BP86–D3BJ/def2–TZVPConformational analysis of ligandsIdentification of the lowest energy (most stable) conformer amazonaws.com

Interconversion Pathways and Barriers

While the identification of stable conformers is essential, understanding the dynamics of how the molecule transitions between these states is equally important. This involves mapping the interconversion pathways and calculating the energy barriers to rotation around the key dihedral angles. For this compound, these rotations would primarily be around the P-O(ethyl), O(ethyl)-C, P-O(methyl), and O(methyl)-C bonds.

Kinetic and Thermodynamic Modeling of Reactions

Modeling the kinetics and thermodynamics of reactions involving this compound provides fundamental insights into its reactivity, stability, and potential transformation pathways. Such studies are critical for applications ranging from materials science to environmental chemistry.

Research has utilized this compound as a substrate to investigate the competition between bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions in the gas phase scribd.comscribd.com. In these studies, the molecule's structure, with both methyl and ethyl groups attached to the phosphate, allows for a direct comparison of reaction pathways. SN2 reactions are expected to occur predominantly at the less sterically hindered methyl groups, while the ethyl group provides a site for the E2 elimination pathway scribd.com. By analyzing the reaction products, researchers can infer the intrinsic factors that govern the competition between these fundamental reaction mechanisms.

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone of reaction kinetics, providing a framework for calculating reaction rates based on the properties of the reactants and the transition state. The theory assumes a quasi-equilibrium between the reactants and an activated complex (the transition state) at the saddle point of the potential energy surface.

While specific applications of TST to calculate the absolute reaction rates for this compound are not detailed in the available literature, the principles of TST would be fundamental to any computational study of its reaction kinetics. For the SN2/E2 competition, for example, TST would be used to calculate the Gibbs free energy of activation for both the substitution and elimination pathways. The relative heights of these energy barriers would determine the predicted branching ratio of the products, providing a theoretical counterpart to experimental observations.

Reaction Rate Constant Calculations

The calculation of reaction rate constants is a primary goal of kinetic modeling. These constants quantify the speed of a chemical reaction and are essential for building predictive models of chemical systems.

Direct computational studies detailing the calculated rate constants for specific reactions of this compound are sparse. However, in the context of its use as a flame retardant or a component in electrolytes, understanding its decomposition and reaction rates is crucial google.comgoogle.comgoogle.comgoogle.com. For instance, the degradation of related organophosphates has been studied, and the reaction rate constants for their reactions with hydroxyl radicals have been estimated nih.gov. Similar methodologies could be applied to this compound to predict its atmospheric lifetime or its degradation rate in other environments. The study of gas-phase SN2 versus E2 reactions inherently involves the relative rates of these competing pathways, even if absolute rate constants are not the primary focus scribd.comscribd.com.

Reaction TypeModeling ContextRelevance to this compound
SN2 vs. E2Gas-phase ion-molecule reactionsUsed as a model substrate to study the competition between substitution (at methyl groups) and elimination (at the ethyl group) scribd.comscribd.com
Hydrolysis / DegradationEnvironmental fate and material stabilityIdentified as a hydrolysis product of the pesticide tetrachlorvinphos (B1682751) researchgate.netresearchgate.net

Force Field Development and Validation for Phosphate Esters

Molecular mechanics force fields are a critical tool for simulating large molecular systems, such as polymers or biological macromolecules, over long timescales. The accuracy of these simulations depends heavily on the quality of the force field parameters, which describe the potential energy of the system as a function of its atomic coordinates.

There is no evidence in the surveyed literature of a force field developed specifically and exclusively for this compound. However, the development of accurate parameters for phosphate esters is an active area of research, driven by the importance of the phosphodiester bond in DNA and RNA, and the use of organophosphates in various industrial applications umich.edu.

Force field development for phosphate esters, such as those for the AMBER (Assisted Model Building with Energy Refinement) force field, typically involves parameterizing partial charges, atom types, bond angles, and dihedral terms based on high-level quantum mechanical calculations umich.edu. These parameters are fitted to reproduce potential energy surfaces, not just the energy minima.

Validation is a critical step in force field development, ensuring that the parameters can accurately reproduce experimental data or high-level computational results that were not used in the initial parameterization ethz.chresearchgate.net. For a molecule like this compound, validation would involve comparing simulated properties such as liquid density, enthalpy of vaporization, or conformational preferences against experimental values or quantum mechanics calculations. The CombiFF scheme, for example, offers a workflow for the automated calibration and validation of force-field parameters against condensed-phase experimental data for entire classes of organic molecules ethz.chresearchgate.net. While not yet applied specifically to a class including this compound in the reviewed literature, this approach represents the state-of-the-art in ensuring the robustness and predictive power of new force fields.

Q & A

Q. What are the established synthesis routes for ethyl dimethyl phosphate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, Rhodium-catalyzed reactions under anhydrous conditions (e.g., using Rh₂(OAc)₄ in DCM at −78°C) yield 45% product . Microwave-assisted Mannich reactions (50°C, 600 W, 20 min) achieve higher yields (98.9%) by optimizing reaction kinetics and reducing side products . Key variables include catalyst selection, temperature, and solvent purity.

Q. How is this compound detected and quantified in biological matrices (e.g., urine)?

Gas chromatography with electron capture detection (GC-ECD) is commonly used after extraction with ethyl acetate. Metabolite concentrations are adjusted for urine dilution using creatinine correction via spectrophotometry (e.g., Randox Creatinine Kit) . Geometric means and percentiles are recommended for skewed data distributions in occupational exposure studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory protective measures include gloves, masks, and ventilation to avoid dermal/ocular contact. Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination . Stability studies recommend avoiding high temperatures and oxidizing agents to minimize decomposition risks .

Advanced Research Questions

Q. How can experimental design address challenges in studying this compound’s thermodynamic properties for industrial applications?

Density and viscosity measurements require precision-controlled conditions (e.g., 20–100°C, argon atmosphere) using CD spectrophotometry or rheometers. Excess molar volumes are calculated using the Redlich–Kister equation to model non-ideal behavior in ionic liquid (IL) mixtures . Comparative studies against benchmarks like LiBr/water systems highlight trade-offs in refrigeration efficiency .

Q. What methodologies resolve contradictions in reported stability data for this compound under varying pH and temperature?

Accelerated stability testing under extreme conditions (e.g., acidic/basic buffers, 100°C) paired with GC-ECD or NMR monitoring can identify decomposition products like dichlorvos . Statistical tools (e.g., sigmoidal curve fitting for thermal denaturation) quantify degradation kinetics and validate predictive models .

Q. How do conflicting synthesis yields arise, and what strategies optimize reproducibility?

Discrepancies in yields (e.g., 45% vs. 98.9%) stem from catalyst efficiency (Rh₂ vs. microwave irradiation) and solvent purity . Design of Experiments (DoE) approaches, such as factorial screening of temperature, solvent, and catalyst loading, can isolate critical factors and improve scalability .

Q. What role does this compound play in ionic liquid (IL) performance for absorption refrigeration?

ILs like [N₁,₂,₂,₂][DMP] exhibit lower viscosity (0.5–1.2 cP) and density (1.1–1.3 g/cm³) than LiBr/water, enhancing heat transfer efficiency. Structure-property relationships show morpholinium cations improve thermal stability, while pyrrolidinium variants reduce viscosity .

Q. How can enzymatic hydrolysis of biomass be optimized using this compound-based ILs?

Pretreatment of sugarcane bagasse with [MMIM][DMP] at 50–80°C disrupts lignin-cellulose bonds, increasing glucose/xylose yields during saccharification. Post-reaction IL recovery via ethyl acetate extraction minimizes solvent loss and cost .

Q. What explains contradictory data on this compound’s ecological impact in toxicity studies?

Variability arises from test organism sensitivity (e.g., bacteria vs. algae) and metabolite interference. Standardized OECD guidelines with creatinine-adjusted exposure metrics improve cross-study comparability .

Methodological Notes

  • Data Normalization : Use geometric means for skewed exposure datasets .
  • Thermal Analysis : Apply sigmoidal regression to CD ellipticity data for accurate Tm determination .
  • IL Characterization : Combine ¹H/¹³C NMR with GC-MS for structural validation .

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